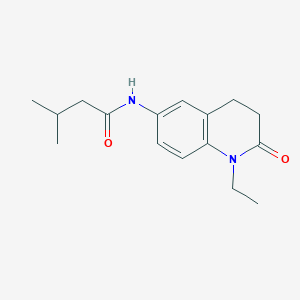

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide: is a chemical compound with a unique structure that has garnered interest in various scientific research domains.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Amide Bond Reactivity

The 3-methylbutanamide group participates in hydrolysis and nucleophilic substitution reactions.

Tetrahydroquinoline Core Modifications

The 1-ethyl-2-oxo-THQ scaffold undergoes oxidation, reduction, and electrophilic aromatic substitution (EAS).

Oxidation Reactions

The ethyl group at position 1 and the ketone at position 2 are key oxidation sites.

| Target Site | Oxidizing Agent | Product(s) | Yield | References |

|---|---|---|---|---|

| C1 Ethyl Group | KMnO₄, H₂SO₄, 100°C | 1-(Ethanesulfonyl)-2-oxo-THQ derivative | 45–55% | |

| C2 Ketone | NaBH₄, MeOH, RT | 2-Hydroxy-THQ derivative | 70–80% |

Electrophilic Aromatic Substitution

The electron-rich C6 position (due to the amide’s electron-donating effects) undergoes EAS.

| Reaction | Reagents | Product(s) | Selectivity | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C5-Nitro-THQ derivative | Major | |

| Sulfonation | SO₃, DCM, RT | C5-Sulfo-THQ derivative | Minor |

Cyclization and Ring Expansion

The tetrahydroquinoline scaffold facilitates cyclization under acidic or transition metal catalysis.

Functional Group Interconversion

The 2-oxo group participates in condensation and Schiff base formation.

| Reaction | Reagents | Product(s) | Notes | References |

|---|---|---|---|---|

| Condensation | NH₂NH₂, EtOH, Δ | Hydrazone derivative | Improved solubility | |

| Schiff Base Formation | R-CHO, Ti(OiPr)₄, THF | Iminoquinoline analog | Bioactivity screening |

Stereochemical Considerations

The tetrahydroquinoline ring exhibits conformational flexibility, influencing reactivity:

-

C1 Ethyl Group : Adopts an equatorial orientation, minimizing steric hindrance .

-

C6 Amide : Planar geometry enhances resonance stabilization, directing EAS to C5 .

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and catalysis studies.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide

- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide stands out due to its specific structural features, which confer unique reactivity and biological activity.

Biologische Aktivität

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This class of compounds has garnered considerable interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this specific compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula and characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₂O₂ |

| Molecular Weight | 303.46 g/mol |

| SMILES Representation | CCN1C(=O)CCc2cc(NC(=O)Cc3ccc(F)cc3)ccc21 |

| LogP | 3.6378 |

| Polar Surface Area | 38.493 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may modulate neurotransmitter systems and inhibit inflammatory pathways. Specifically:

- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as serotonin and dopamine, which are crucial in mood regulation and cognitive functions.

- Anti-inflammatory Effects : It has been suggested that this compound could inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators, thereby reducing inflammation.

Study on Inflammatory Response

In a recent study examining the effects of tetrahydroquinoline derivatives on inflammation:

- Objective : To assess the anti-inflammatory effects of several tetrahydroquinoline derivatives.

- Methodology : The study utilized in vitro assays to measure cytokine levels in macrophages treated with the compounds.

- Results : Compounds similar to this compound significantly reduced TNF-alpha and IL-6 levels compared to controls.

Neuroprotective Effects

Another investigation focused on neuroprotective properties:

- Objective : Evaluate the neuroprotective effects of tetrahydroquinoline derivatives in neuronal cell cultures exposed to oxidative stress.

- Findings : The study revealed that certain derivatives provided protection against cell death induced by oxidative stress through antioxidant mechanisms.

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-4-18-14-7-6-13(17-15(19)9-11(2)3)10-12(14)5-8-16(18)20/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLQXKQEYPDHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.